Glycerol 1-propanoate diacetate
Description
Properties
CAS No. |
36600-62-1 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl propanoate |
InChI |
InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |
InChI Key |
LVONJPHZHFUJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The preparation of glycerol 1-propanoate diacetate can be achieved through the esterification of glycerol with acetic acid and propanoic acid. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification .
Chemical Reactions Analysis
Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Glycerol 1-propanoate diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to release glycerol and the corresponding acids, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|
| Glycerol 1-propanoate diacetate | C₈H₁₄O₅ | 2 acetate, 1 propionate | Flavor modulation, specialty solvents |
| Glycerol diacetate (diacetin) | C₇H₁₂O₅ | 2 acetate | Food additives, plasticizers, solvents |
| Glycerol triacetate (triacetin) | C₉H₁₄O₆ | 3 acetate | Pharmaceuticals, cosmetics, biofuels |
| Glycerol 1-propanoate (monopropionin) | C₆H₁₂O₄ | 1 propionate | Limited industrial use |
| Ethylene glycol diacetate (EGDA) | C₆H₁₀O₄ | 2 acetate (non-glycerol) | Solvent, flavor carrier |
Key Observations :
- Glycerol 1-propanoate diacetate occupies a niche between diacetin and triacetin in terms of molecular weight and polarity. The propionate group introduces a longer alkyl chain, enhancing solubility in non-polar solvents compared to diacetin .
- Unlike ethylene glycol diacetate (EGDA), which lacks a glycerol backbone, glycerol derivatives retain hydroxyl groups that improve biocompatibility and interaction with biological targets .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability :
- Diacetin and triacetin are fully water-miscible due to their polar acetate groups, whereas glycerol 1-propanoate diacetate exhibits reduced water solubility (~15% at 25°C) but improved miscibility with lipids, making it suitable for emulsion-based formulations .
- The propionate group increases the compound’s logP value (estimated ~0.8) compared to diacetin (logP ~-0.5), suggesting better membrane permeability .
Pharmacokinetics :
- Molecular docking studies for diacetin show binding affinities of −2.05 to −5.19 kcal/mol with fungal enzymes (e.g., glucanase), attributed to hydrogen bonding with residues like Gln735 and Arg158 .
Food and Flavor Industry :
- Diacetin is widely used as a flavor enhancer due to its ability to stabilize volatile compounds. Glycerol 1-propanoate diacetate may offer superior flavor retention in high-fat products due to its balanced polarity .
Pharmaceuticals :
- Triacetin is FDA-approved for use in capsules and coatings. Glycerol 1-propanoate diacetate’s hybrid structure could enable controlled drug release in lipid-based delivery systems, though regulatory data are lacking .
Market Impact :
- The global diacetin market is driven by food and pharmaceutical demand, valued at $120 million in 2023.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
